Water Solubility: Anaxirone (7% w/v) vs. Teroxirone (α-TGT) — Formulation-Enabling Differential
Anaxirone (TGU) exhibits water solubility of 7% (approximately 70 mg/mL), a property explicitly noted as a key selection criterion favouring its clinical development over the parent triepoxide teroxirone (α-TGT, NSC 296934) [1]. In contrast, the Phase I trial of α-TGT concluded that further trials with TGT should await the development of more water-soluble formulations, directly citing poor aqueous solubility as a development-limiting liability [2]. This solubility advantage was confirmed in the preclinical screening programme in which TGU showed 'the highest therapeutic activity and a good level of water-solubility' among numerous epoxyde derivatives tested against murine P388 leukaemia [3].
| Evidence Dimension | Water solubility |
|---|---|
| Target Compound Data | Anaxirone (TGU): 7% w/v (approximately 70 mg/mL) at neutral pH [1] |
| Comparator Or Baseline | Teroxirone (α-TGT): poor water solubility; Phase I investigators recommended development of more water-soluble formulations before further clinical testing [2] |
| Quantified Difference | TGU solubility ~7% vs. TGT solubility insufficient for practical intravenous formulation without specialised excipients |
| Conditions | Solubility measured at neutral pH; TGU stable in neutral pH solution [1]; TGT Phase I used Cremophor-based formulation due to poor aqueous solubility [2] |
Why This Matters
For procurement decisions, Anaxirone's 7% intrinsic water solubility enables straightforward intravenous formulation in physiological saline without specialised solubilising excipients, reducing formulation complexity and cost relative to teroxirone or other poorly soluble triepoxides.
- [1] Atassi G, Spreafico F, Dumont P, Nayer P, Klastersky J. Characterization of the activity of α/β-triglycidylurazol (TGU; NSC-332488): a new antineoplastic compound. Eur J Cancer Clin Oncol. 1984;20(9):1181-7. doi: 10.1016/0277-5379(84)90128-7. View Source
- [2] Dombernowsky P, Lund B, Hansen HH. Phase-I study of alpha-1,3,5-triglycidyl-s-triazinetrione (NSC 296934). Cancer Chemother Pharmacol. 1983;11(1):59-61. doi: 10.1007/BF00257420. PMID: 6883626. View Source
- [3] Atassi G, Dumont P, Fisher U, Zeidler M, Budnowski M. Preclinical evaluation of the anti tumour activity of new epoxyde derivatives. Cancer Treat Rev. 1984 Mar;11 Suppl A:99-110. doi: 10.1016/0305-7372(84)90048-3. PMID: 6733721. View Source
